2H-1-Benzopyran-2-one, 7-amino-3-phenyl-

Description

BenchChem offers high-quality 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

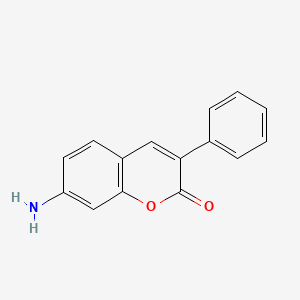

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3-phenylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCLOOKYCQWSJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)N)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063304 | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4108-61-6 | |

| Record name | Coumarin 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4108-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004108616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-1-Benzopyran-2-one, 7-amino-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-3-phenyl-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-7-aminocoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VN4G7224S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of 7-Amino-3-Phenylcoumarin Derivatives: A Technical Guide for Researchers

Abstract

7-Amino-3-phenylcoumarin derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2][3][4][5] Their synthesis is a key focus for the development of novel pharmaceuticals, fluorescent probes, and laser dyes.[6] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing this important class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and practical insights to inform experimental design. We will delve into classical condensation reactions such as the Pechmann, Perkin, and Knoevenagel, as well as modern cross-coupling methodologies like the Suzuki reaction, providing a holistic view of the synthetic landscape.

Introduction: The Significance of the 7-Amino-3-Phenylcoumarin Scaffold

The coumarin nucleus, a benzopyrone framework, is a common motif in natural products and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[7][8][9][10] The introduction of a 7-amino group and a 3-phenyl substituent significantly modulates the molecule's properties. The 7-amino group, a strong electron-donating group, often enhances fluorescence and can serve as a handle for further functionalization.[1][2][11] The 3-phenyl ring contributes to the molecule's steric and electronic profile, often playing a crucial role in its interaction with biological targets.[4][12] Consequently, the efficient and versatile synthesis of 7-amino-3-phenylcoumarin derivatives is of paramount importance for advancing research in these fields.

Classical Condensation Routes to the Coumarin Core

The Pechmann Condensation: A Cornerstone of Coumarin Synthesis

The Pechmann condensation, discovered by Hans von Pechmann, is a widely employed method for synthesizing coumarins from a phenol and a β-keto ester under acidic conditions.[13][14] This reaction is particularly well-suited for the synthesis of 7-aminocoumarin derivatives starting from m-aminophenol.

The reaction mechanism involves an initial acid-catalyzed transesterification between the phenol and the β-keto ester.[13][14] This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the electron-rich aromatic ring (a Friedel-Crafts type acylation), leading to cyclization. The final step is a dehydration to form the coumarin ring.[13] The presence of an electron-donating group like the amino group at the meta position of the phenol strongly activates the ortho positions for electrophilic attack, facilitating the cyclization.[15]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlantis-press.com [atlantis-press.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]

- 7. digitalcommons.gaacademy.org [digitalcommons.gaacademy.org]

- 8. "Synthesis and Analysis of 3-Substituted Coumarins" by Karsen King, Nicholas Campbell et al. [digitalcommons.gaacademy.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Atypical antioxidant activity of non-phenolic amino-coumarins - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 14. Pechmann Condensation [organic-chemistry.org]

- 15. jk-sci.com [jk-sci.com]

A Technical Guide to the Chemical Properties of 7-amino-3-phenyl-2H-1-benzopyran-2-one

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and spectroscopic profile of 7-amino-3-phenyl-2H-1-benzopyran-2-one, a key heterocyclic compound commonly known as 7-amino-3-phenylcoumarin. Possessing a rigid, fluorescent scaffold, this molecule serves as a pivotal building block in medicinal chemistry and materials science. This document consolidates critical data on its physicochemical characteristics, details common synthetic methodologies, and offers a comprehensive analysis of its spectral signatures, including infrared, mass spectrometry, and nuclear magnetic resonance. Furthermore, we examine the compound's chemical reactivity, highlighting its functional group versatility for creating diverse derivatives with significant pharmacological potential. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile coumarin derivative.

Introduction: The 3-Phenylcoumarin Scaffold

Coumarins, a class of compounds characterized by a benzopyrone structure, are widely occurring secondary metabolites in plants.[1][2] The 3-phenylcoumarin scaffold is a particularly privileged structure in medicinal chemistry, serving as an isostere of isoflavones where the carbonyl group is shifted from position 4 to position 2 of the pyran ring.[3] This structural motif is the foundation for a multitude of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[2][4][5]

7-amino-3-phenyl-2H-1-benzopyran-2-one (Figure 1) is a prominent member of this class. The introduction of an amino group at the 7-position significantly influences the molecule's electronic properties, enhancing its fluorescence and providing a reactive handle for synthetic modification.[6] This unique combination of a planar, aromatic core, strong fluorescence, and a modifiable functional group makes it an exceptionally valuable platform for developing novel therapeutic agents and functional materials.[3][7]

Physicochemical Properties

The fundamental physicochemical properties of 7-amino-3-phenyl-2H-1-benzopyran-2-one are summarized below. These characteristics are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₁NO₂ | [8][9][10] |

| Molecular Weight | 237.26 g/mol | [8][11] |

| IUPAC Name | 7-Amino-3-phenyl-2H-1-benzopyran-2-one | [8][9] |

| CAS Number | 4108-61-6 | [9] |

| Appearance | Yellow-green crystalline solid | [12] |

| Melting Point | 208-209 °C | [12] |

| Boiling Point | 472.8 ± 45.0 °C (at 760 mmHg, Predicted) | [13] |

| Flash Point | 286.4 ± 26.3 °C (Predicted) | [13] |

Synthesis and Manufacturing

The synthesis of 7-amino-3-phenylcoumarin is most commonly achieved via the Pechmann condensation or related cyclization reactions. A well-documented and efficient method involves the condensation of 3-aminophenol with a phenylacetic acid derivative.[12][14] One specific process involves condensing 3-aminophenol with β-hydroxy-α-phenylacrylonitrile in the presence of a Lewis acid catalyst like aluminum chloride, typically in a high-boiling solvent such as nitrobenzene.[12] The resulting product is then isolated and can be purified by crystallization.

The general workflow for this synthesis is outlined below. The choice of a Lewis acid catalyst is critical as it facilitates the electrophilic attack on the activated phenol ring, driving the cyclization and dehydration steps necessary to form the benzopyranone core.

Spectroscopic Profile: A Structural Fingerprint

The structural elucidation of 7-amino-3-phenyl-2H-1-benzopyran-2-one relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and overall architecture.

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the key functional groups present. The primary absorptions are highly characteristic:

-

N-H Stretching: Two distinct bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.[15]

-

C-H Stretching (Aromatic): Weak to medium intensity bands typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹), indicative of the C-H bonds on the phenyl and benzopyrone rings.[16]

-

C=O Stretching (Lactone): A strong, sharp absorption band is observed between 1690-1720 cm⁻¹. This peak is characteristic of the α,β-unsaturated ester (lactone) carbonyl group within the pyrone ring, and its exact position can be influenced by conjugation and hydrogen bonding.[17][18]

-

C=C Stretching (Aromatic): Several medium to strong bands in the 1500-1620 cm⁻¹ region are assigned to the carbon-carbon stretching vibrations within the aromatic rings.[16]

-

C-N Stretching: A band in the 1200-1350 cm⁻¹ region can typically be attributed to the stretching vibration of the aromatic amine C-N bond.[15]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and study fragmentation patterns.

-

Molecular Ion Peak (M⁺): The spectrum will show a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 237, corresponding to the molecular formula C₁₅H₁₁NO₂.[9]

-

Fragmentation: Common fragmentation pathways for coumarins involve the loss of carbon monoxide (CO, 28 Da) from the lactone ring, which would lead to a significant fragment ion at m/z 209. Further fragmentation of the aromatic system can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific high-resolution spectra require experimental acquisition, the expected chemical shifts can be predicted based on the structure.

-

¹H NMR:

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-6.0 ppm. Its chemical shift and broadness are highly dependent on the solvent and concentration.

-

Aromatic Protons: A complex series of multiplets will appear in the aromatic region (δ 6.5-8.0 ppm). The protons on the phenyl ring and the benzopyrone core will have distinct coupling patterns. The C4-H proton, being a vinylic proton adjacent to the carbonyl, is expected to resonate as a singlet further downfield within this region.[19]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): The lactone carbonyl carbon (C2) is the most deshielded, appearing significantly downfield around δ 160-165 ppm.[19]

-

Aromatic Carbons: A cluster of signals between δ 100-155 ppm will correspond to the carbons of the phenyl and benzopyrone rings. The carbon attached to the amino group (C7) will be shifted upfield due to the electron-donating effect of nitrogen, while the carbons of the pyrone ring (C3, C4, C4a, C8a) will have characteristic shifts reflecting their electronic environment.[20]

-

UV-Visible and Fluorescence Spectroscopy

The extended π-conjugated system and the presence of the electron-donating amino group make 7-amino-3-phenylcoumarin a potent fluorophore.

-

Absorption (UV-Vis): The compound typically exhibits strong absorption bands in the UV and visible regions, with maxima often in the 350-450 nm range, depending on the solvent.

-

Fluorescence: Upon excitation, it displays strong fluorescence with a significant Stokes shift (the difference between absorption and emission maxima). This property is central to its use in fluorescent probes and labels. The N,N-diethylamino analogue, for instance, is noted as an extremely bright and stable fluorescer.[21] The fluorescence is sensitive to the local environment, making its derivatives useful for probing biological systems.[22]

Chemical Reactivity and Derivatization

The chemical architecture of 7-amino-3-phenylcoumarin offers multiple sites for synthetic modification, making it a versatile scaffold for building compound libraries.

-

Reactions at the Amino Group: The primary amine at the C7 position is the most reactive site for derivatization. It readily undergoes standard amine reactions such as:

-

Acylation/Amidation: Reaction with acid chlorides or anhydrides to form amides. This is a common strategy to attach various side chains.[23]

-

Alkylation: Introduction of alkyl groups.[24]

-

Schiff Base Formation: Condensation with aldehydes to form imines (Schiff bases), which can be further reduced or cyclized.[25]

-

-

Electrophilic Aromatic Substitution: The benzopyrone ring, activated by the amino group, can undergo electrophilic substitution, although the reaction conditions must be carefully controlled to avoid side reactions.

The ability to modify these positions allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for optimizing its biological activity.[3][5]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. functmaterials.org.ua [functmaterials.org.ua]

- 7. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 7-Amino-3-phenylcoumarin [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. US3322794A - Process for the preparation of 7-aminocoumarins - Google Patents [patents.google.com]

- 13. 7-Amino-3-phenylcoumarin Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 14. GB1077114A - Process for the production of 7-amino-3-phenyl-coumarin compounds - Google Patents [patents.google.com]

- 15. ijirset.com [ijirset.com]

- 16. scialert.net [scialert.net]

- 17. asrjetsjournal.org [asrjetsjournal.org]

- 18. uanlch.vscht.cz [uanlch.vscht.cz]

- 19. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. 7-(Diethylamino)-3-phenylcoumarin product [renchem.co.uk]

- 22. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis and antimicrobial activity of 7-(2-substituted phenylthiazolidinyl)-benzopyran-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatility of 7-Amino-3-Phenylcoumarin

An In-Depth Technical Guide to the Fluorescence Spectra of 7-Amino-3-Phenylcoumarin

For Researchers, Scientists, and Drug Development Professionals

Coumarins are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and, notably, their robust photophysical properties.[1][2] Within this family, 7-aminocoumarin derivatives stand out as exceptional fluorophores, extensively utilized as laser dyes, fluorescent probes, and molecular sensors.[3][4] 7-Amino-3-phenylcoumarin, featuring an amino group at the 7-position and a phenyl ring at the 3-position, is a scaffold that exhibits highly sensitive and environment-dependent fluorescence. This sensitivity makes it an invaluable tool for probing molecular environments, labeling biomolecules, and developing advanced diagnostic agents.

The core of its utility lies in an intramolecular charge transfer (ICT) mechanism. Upon photoexcitation, electron density shifts from the electron-donating amino group to the electron-accepting lactone carbonyl group of the coumarin core.[5][6] This ICT state is highly sensitive to the polarity of its surroundings, resulting in distinct changes in its fluorescence emission spectrum. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental protocols, and key factors influencing the fluorescence spectra of 7-amino-3-phenylcoumarin, offering field-proven insights for its effective application in research and development.

Pillar 1: The Theoretical Foundation of Fluorescence

To harness the capabilities of 7-amino-3-phenylcoumarin, a firm grasp of the principles governing its fluorescence is essential. The process is best visualized using the Jablonski diagram, first proposed by Professor Alexander Jablonski.[7][8]

The Jablonski Diagram: A Molecular Journey

The Jablonski diagram illustrates the electronic and vibrational states of a molecule and the transitions that occur during photoluminescence.[8][9][10][11]

-

Excitation (Absorption): A molecule in its lowest electronic energy state, the ground state (S₀), absorbs a photon of light. This absorption is a rapid process, causing an electron to jump to a higher electronic excited state (e.g., S₁ or S₂).[10] The molecule will only absorb photons with the specific energy required to promote an electron to an allowed orbital.[10]

-

Vibrational Relaxation & Internal Conversion: The excited molecule rapidly loses excess vibrational energy as heat to its surroundings, relaxing to the lowest vibrational level of the S₁ state. This is a non-radiative process.[9][11]

-

Fluorescence (Emission): From the lowest vibrational level of the S₁ state, the electron returns to the ground state (S₀) by emitting a photon.[11] This radiative decay is the source of fluorescence. Because energy is lost during vibrational relaxation, the emitted photon has less energy (and thus a longer wavelength) than the absorbed photon.[10] This energy difference between the excitation and emission maxima is known as the Stokes Shift .

Caption: Simplified Jablonski diagram illustrating the key transitions in fluorescence.

Pillar 2: A Self-Validating Experimental Protocol

Accurate and reproducible measurement of fluorescence spectra is paramount. This protocol describes a self-validating system for characterizing 7-amino-3-phenylcoumarin using a standard spectrofluorometer.

Instrumentation

A modern spectrofluorometer is required, typically comprising:

-

Light Source: A high-intensity Xenon arc lamp is preferred for its continuous spectrum across UV-Vis regions.[12]

-

Monochromators: Two diffraction grating monochromators are used to select the specific wavelengths for excitation and to scan the emission spectrum.[12][13]

-

Sample Holder: A temperature-controlled cuvette holder placed at a 90° angle to the excitation source to minimize detection of transmitted light.[13]

-

Detector: A sensitive photomultiplier tube (PMT) to detect the emitted photons.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh a small amount (e.g., 1 mg) of 7-amino-3-phenylcoumarin.

-

Dissolve it in a known volume (e.g., 10 mL) of a suitable solvent (e.g., spectroscopic grade ethanol or acetonitrile) to create a concentrated stock solution (e.g., ~0.1 mg/mL). Causality: Using a high-purity solvent is critical to avoid fluorescent impurities that could interfere with the measurement.

-

-

Working Solution Preparation:

-

Dilute the stock solution serially to prepare a working solution with an absorbance between 0.05 and 0.1 at the excitation maximum. Causality: This concentration range is crucial to avoid the "inner filter effect," where overly concentrated solutions re-absorb emitted light, leading to distorted spectra and non-linear intensity responses.

-

-

Instrument Setup and Calibration:

-

Turn on the Xenon lamp and allow it to stabilize for at least 20-30 minutes for a consistent output.

-

Set the excitation and emission slit widths. A good starting point is 2-5 nm for both. Causality: Narrower slits provide better spectral resolution but lower signal intensity. Wider slits increase signal but may obscure fine spectral features.

-

-

Acquisition of the Emission Spectrum:

-

Place a cuvette with the working solution in the sample holder.

-

Set the excitation monochromator to the wavelength of maximum absorption (for many 7-aminocoumarins, this is in the 340-430 nm range).[14][15]

-

Scan the emission monochromator across a wavelength range that brackets the expected emission (e.g., from 400 nm to 600 nm).[4]

-

Record the resulting spectrum. The peak of this spectrum is the emission maximum (λₑₘ).

-

-

Acquisition of the Excitation Spectrum:

-

Set the emission monochromator to the determined emission maximum (λₑₘ).

-

Scan the excitation monochromator over a range preceding the emission peak (e.g., from 300 nm to 450 nm).

-

Record the resulting spectrum. The excitation spectrum should closely resemble the absorption spectrum, as fluorescence intensity is proportional to the light absorbed.[13] The peak of this spectrum is the excitation maximum (λₑₓ).

-

Caption: Experimental workflow for measuring fluorescence spectra.

Pillar 3: Spectral Properties and Environmental Influences

The fluorescence of 7-amino-3-phenylcoumarin is not static; it is a dynamic property exquisitely sensitive to its molecular environment.

Core Spectral Characteristics

The specific spectral properties can vary based on substitution, but for a typical 7-(N,N-diethylamino)-3-phenylcoumarin structure, the following characteristics are observed.

| Parameter | Typical Value | Solvent | Reference |

| Excitation Max (λₑₓ) | ~430 nm | THF | [14] |

| Emission Max (λₑₘ) | ~470-540 nm | Varies | [14][16] |

| Stokes Shift | ~40-110 nm | Varies | [14][16] |

| Quantum Yield (Φf) | 0.36 - 0.47 | THF / Solid | [14] |

Note: Data is for a closely related 7-diethylaminocoumarin amide with a phenyl terminal group, which serves as a strong proxy for the target compound's behavior.

The Critical Role of Solvent Polarity (Solvatochromism)

One of the most powerful features of 7-amino-3-phenylcoumarin is its solvatochromism—the change in its spectral properties with solvent polarity.

-

Mechanism: The ground state (S₀) of the molecule is moderately polar. Upon excitation to the S₁ state, the intramolecular charge transfer (ICT) character increases significantly, creating a much larger dipole moment.

-

Effect: Polar solvents can better stabilize the highly polar excited state than the ground state. This stabilization lowers the energy of the S₁ state, reducing the energy gap between S₁ and S₀.

-

Observation: As solvent polarity increases, the emission peak undergoes a bathochromic (red) shift to longer wavelengths.[17][18] This effect is pronounced in the emission spectrum, while the absorption spectrum is less affected.[18] This property allows 7-amino-3-phenylcoumarin to be used as a probe for the micro-polarity of environments like protein binding sites or cellular membranes.

Dependence on pH

The fluorescence of 7-aminocoumarins is also highly dependent on pH.[5][6]

-

Mechanism: In acidic conditions, the lone pair of electrons on the nitrogen of the 7-amino group can become protonated. This protonation effectively eliminates the electron-donating ability of the amino group, thereby inhibiting the crucial ICT process necessary for strong fluorescence.[5]

-

Observation: Protonation of the amino group typically leads to a significant decrease or complete quenching of fluorescence.[5] This on/off switching behavior can be exploited to design fluorescent pH sensors for acidic environments, such as endosomes and lysosomes in living cells.[19]

Conclusion and Future Outlook

7-Amino-3-phenylcoumarin is a powerful and versatile fluorophore whose utility is rooted in its sensitive intramolecular charge transfer mechanism. A thorough understanding of its photophysical principles and the factors that modulate its fluorescence—particularly solvent polarity and pH—is essential for its successful application. By following rigorous experimental protocols, researchers can leverage the unique spectral properties of this compound to develop sophisticated fluorescent probes for drug discovery, map the microenvironments of biological systems, and create next-generation sensing and imaging tools. The continued exploration of substituted 7-amino-3-phenylcoumarin derivatives promises to yield novel probes with enhanced brightness, photostability, and tailored environmental sensitivity.

References

-

HORIBA. What is the Jablonski Diagram?[Link]

-

NIGHTSEA. Physics of Fluorescence - the Jablonski Diagram. [Link]

-

Evident Scientific. Jablonski Diagram. [Link]

-

Edinburgh Instruments. (2021). Perrin-Jablonski Diagram. [Link]

-

Wikipedia. Fluorescence spectroscopy. [Link]

-

Emerald Cloud Lab. ExperimentFluorescenceSpectroscopy. [Link]

-

ResearchGate. (2025). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. [Link]

-

Royal Society of Chemistry. (2013). Amino-Coumarin Based Fluorescence Ratiometric Sensors for Acidic pH and Their Application for Living Cells Imaging. [Link]

-

Royal Society of Chemistry. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease. [Link]

-

University of California, Davis. (2017). Experimental Procedure and Lab Report Instructions for Introduction to Fluorescence Spectroscopies I. [Link]

-

ResearchGate. (2025). Solvent Effects on the Solvatochromism of 7-Aminocoumarin Derivatives in Neat and Binary Solvent Mixtures: Correlation of the Electronic Transition Energies with the Solvent Polarity Parameters. [Link]

-

PubMed. (2015). Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters. [Link]

-

ResearchGate. Experimental set-up for measuring fluorescence. [Link]

-

ACG Publications. (2012). Synthesis and fluorescence study of phenylcoumarin/cyanophenylbenzocoumarin-3-carboxylates. [Link]

-

PubMed Central. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement. [Link]

-

ResearchGate. Effect of pH on Fluorescence Spectra of Coumarin Derivatives | Request PDF. [Link]

-

ResearchGate. (2025). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

PubMed. (2013). Photophysical properties of 7-(diethylamino)coumarin-3-carboxylic acid in the nanocage of cyclodextrins and in different solvents and solvent mixtures. [Link]

-

Royal Society of Chemistry. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. [Link]

-

ResearchGate. Photophysical properties of coumarin and its derivatives with 3-and 7-substitution. [Link]

-

PubMed. (2022). Effect of pH on Fluorescence Spectra of Coumarin Derivatives. [Link]

-

FluoroFinder. 7-Amino-4-methylcoumarin (AMC) Dye Profile. [Link]

-

ResearchGate. (2025). Synthesis, crystal structures and photoluminescence of 7-(N,N '-diethylamino)-3-phenylcoumarin derivatives | Request PDF. [Link]

-

PubMed. (2014). Solvent effect on the fluorescence response of hydroxycoumarin bearing a dipicolylamine binding site to metal ions. [Link]

-

Journal of Fluorescence. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. [Link]

-

PubMed Central. Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. [Link]

Sources

- 1. Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 7-Amino coumarin based fluorescent phototriggers coupled with nano/bio-conjugated bonds: Synthesis, labeling and photorelease - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effect of pH on Fluorescence Spectra of Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jablonski Diagram [evidentscientific.com]

- 8. edinst.com [edinst.com]

- 9. horiba.com [horiba.com]

- 10. Physics of Fluorescence - the Jablonski Diagram - NIGHTSEA [nightsea.com]

- 11. ossila.com [ossila.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fluorescence spectroscopy - Wikipedia [en.wikipedia.org]

- 14. researchgate.net [researchgate.net]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. Solvents effect on the absorption and fluorescence spectra of 7-diethylamino-3-thenoylcoumarin: evaluation and correlation between solvatochromism and solvent polarity parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rsc.org [rsc.org]

The Multifaceted Biological Activities of 3-Phenylcoumarins: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-phenylcoumarin scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse pharmacological properties of 3-phenylcoumarin derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core biological activities, including anticancer, neuroprotective, anti-inflammatory, and antioxidant effects, elucidating the underlying mechanisms of action and structure-activity relationships. This document is designed to be a comprehensive resource, integrating established knowledge with actionable experimental protocols and data visualization to facilitate the advancement of 3-phenylcoumarin-based therapeutics.

Introduction: The 3-Phenylcoumarin Scaffold - A Versatile Pharmacophore

3-Phenylcoumarins are a class of heterocyclic compounds characterized by a coumarin nucleus substituted with a phenyl group at the C3 position.[1] This structural motif can be considered an isostere of isoflavones, where the carbonyl group is shifted from position 4 to 2 of the pyran ring, or as a coumarin-resveratrol hybrid.[2][3] This unique architecture imparts favorable physicochemical properties and the ability to interact with a wide array of biological targets, making it a fertile ground for the discovery of novel therapeutic agents.[4] Naturally occurring 3-phenylcoumarins have been isolated from various plant sources, and numerous synthetic derivatives have been developed to explore and optimize their pharmacological potential.[2][5] This guide will systematically dissect the key biological activities of this promising class of compounds.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

3-Phenylcoumarin derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines through diverse mechanisms of action.[6][7] These compounds have been shown to induce apoptosis, inhibit cell proliferation and cell cycle progression, modulate oxidative stress, and interfere with angiogenesis and metastasis.[8]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which 3-phenylcoumarins exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the disruption of the cell cycle. For instance, certain 3-arylcoumarin compounds have been shown to arrest human lung cancer cells (A549) in the S phase of the cell cycle and induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[7] Similarly, some derivatives trigger apoptosis in SKOV-3 ovarian cancer cells through the enhanced activation of caspase-3 and caspase-9.[9]

One notable derivative, 7,8-diacetoxy-3-(4-methylsulfonylphenyl)-4-phenylcoumarin, induces ROS-dependent cell death in the A549 human lung cancer cell line.[8] Another study on 3-(4-nitrophenyl)coumarin derivatives revealed that an acetoxy-substituted compound displayed meaningful activity against human prostate cancer PC-3 cells by disrupting cell cycle progression.[9]

Inhibition of Pro-Survival Signaling Pathways

Cancer cells often exhibit hyperactivation of pro-survival signaling pathways like PI3K/Akt/mTOR.[8] 3-Phenylcoumarins can effectively inhibit these pathways, leading to decreased cell proliferation and increased apoptosis. Osthole, a naturally occurring coumarin, for example, is known to modulate the PI3K/Akt/mTOR pathway.[8] Some 3-benzylcoumarin derivatives have also been shown to induce apoptosis by modulating this critical signaling cascade.[9]

Signaling Pathway: Inhibition of PI3K/Akt/mTOR by 3-Phenylcoumarins

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-phenylcoumarin derivatives.

Quantitative Anticancer Activity Data

The anticancer potency of 3-phenylcoumarin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aryl-4-anilino/aryloxy-2H-chromen-2-ones | MCF-7 (Breast) | 7.06 | [10] |

| 3-Arylcoumarin derivative | MCF-7 (Breast) | 0.18 | [10] |

| 3-(4-Nitrophenyl)coumarin derivative (3a) | PC-3 (Prostate) | 18.2 | [9] |

| Coumarin-1,2,3-triazole hybrid (12c) | MGC803 (Gastric) | 0.13 | [11] |

| 3-Benzylcoumarin imidazolium salt (31a) | Various | 2.04–4.51 | [11] |

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of 3-phenylcoumarin derivatives on cancer cells.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the 3-phenylcoumarin test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Neuroprotective Effects: A Focus on Neurodegenerative Diseases

3-Phenylcoumarins have emerged as promising scaffolds for the development of neuroprotective agents, particularly for neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[2][12] Their neuroprotective mechanisms often involve the inhibition of key enzymes and the modulation of oxidative stress.

Inhibition of Monoamine Oxidase B (MAO-B)

Monoamine oxidase B (MAO-B) is an enzyme that catalyzes the deamination of neurotransmitters like dopamine.[13][14] Inhibitors of MAO-B can increase dopamine levels, which is a therapeutic strategy for Parkinson's disease.[15] Numerous 3-phenylcoumarin derivatives have been identified as potent and selective MAO-B inhibitors.[12][13][14] For instance, derivatives with methyl groups at various positions on the scaffold, such as 6-methyl-3-(p-tolyl)coumarin, have shown exceptionally high inhibitory activity with IC50 values in the picomolar to nanomolar range.[3]

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a key therapeutic approach for Alzheimer's disease. Several 3-phenylcoumarin derivatives have demonstrated significant AChE inhibitory activity.[2] For example, 3-(3′,4′-dihydroxyphenyl)-7,8-dihydroxycoumarin has an IC50 value of 3 µM against AChE.[2] Furthermore, some derivatives act as dual inhibitors of both AChE and MAO-B, offering a multi-target approach to treating Alzheimer's disease.[16]

Attenuation of Oxidative Stress and Amyloid-β Aggregation

Oxidative stress and the aggregation of amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease.[16] Certain 3-phenylcoumarin derivatives have been shown to block Aβ self-aggregation and protect neuronal cells from hydrogen peroxide-induced damage.[2][16] For instance, some 7-substituted 3-phenylcoumarins exhibit a good inhibitory effect on Aβ aggregation and intracellular reactive oxygen species (ROS) formation.[2][16]

Experimental Workflow: Screening for MAO-B Inhibitors

Caption: A typical workflow for screening 3-phenylcoumarin derivatives for MAO-B inhibitory activity.

Anti-inflammatory and Antioxidant Properties

Many 3-phenylcoumarin derivatives exhibit potent anti-inflammatory and antioxidant activities, which are often interconnected.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of 3-phenylcoumarins are mediated through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, some derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide-activated macrophages.[2][3] 6-Bromo-8-methoxy-3-(3′-methoxyphenyl)coumarin exhibited an IC50 of 6.9 µM for NO production inhibition.[2][3] Other derivatives have shown inhibitory activity against soybean lipoxygenase, an enzyme involved in inflammatory processes.[2]

Recent studies have also implicated the transient receptor potential ankyrin 1 (TRPA1) channel, a key player in inflammatory pain, as a target for 3-phenylcoumarins.[17][18] Certain derivatives act as TRPA1 antagonists, suggesting a novel mechanism for their anti-inflammatory and analgesic effects.[17]

Antioxidant Activity

The antioxidant capacity of 3-phenylcoumarins is largely attributed to their ability to scavenge free radicals and chelate metal ions.[2] The presence and position of hydroxyl groups on the phenyl and coumarin rings are crucial for this activity.[16] For instance, 8-hydroxy-3-(4′-hydroxyphenyl)coumarin has demonstrated significant oxygen radical absorbance capacity (ORAC) and scavenging activity against hydroxyl, DPPH, and superoxide radicals.[2][16]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the antioxidant activity of 3-phenylcoumarin compounds.

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

-

Assay Procedure: In a 96-well plate, add a specific volume of the test compound solution (e.g., 50 µL) to a defined volume of the DPPH solution (e.g., 150 µL).

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from purple to yellow, resulting in a decrease in absorbance.

-

Data Analysis: Calculate the percentage of radical scavenging activity for each concentration. The scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Determine the EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Structure-Activity Relationships (SAR)

The biological activity of 3-phenylcoumarins is highly dependent on the nature and position of substituents on both the coumarin and the 3-phenyl rings.

-

For Anticancer Activity: The presence of acetoxy groups at C-7 and C-8, and a nitro group at the 4'-position of the phenyl ring, has been associated with enhanced cytotoxicity.[9]

-

For Neuroprotective Activity: For MAO-B inhibition, methyl and methoxy groups on the coumarin and phenyl rings are often favorable.[12][14] Amino substituents on the 3-phenyl ring can also enhance MAO-B inhibitory activity.[5] For AChE inhibition, hydroxyl groups on both rings are generally beneficial.[2]

-

For Antioxidant Activity: The number and position of hydroxyl groups are critical. Dihydroxy-substituted derivatives, particularly those with ortho-dihydroxy groups, often exhibit strong radical scavenging properties.[16][19]

Conclusion and Future Perspectives

3-Phenylcoumarins represent a highly versatile and promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, make them attractive candidates for the development of novel therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Future research should focus on optimizing the potency and selectivity of these compounds through medicinal chemistry efforts, as well as on elucidating their pharmacokinetic and pharmacodynamic properties in preclinical models. The continued exploration of this privileged scaffold holds significant promise for the future of medicine.

References

-

Rauhamäki, S., Postila, P. A., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 41. [Link][12][13][14][15]

-

Rauhamäki, S., Postila, P., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Semantic Scholar. [Link]

-

Matos, M. J., Vilar, S., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Molecules, 26(22), 6755. [Link][2][3][16]

-

Sashidhara, K. V., Kumar, A., et al. (2011). Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 21(7), 1937-1941. [Link][20]

-

Matos, M. J., Vilar, S., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub. [Link]

-

Wang, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1334-1353. [Link][5]

-

Wang, Y., et al. (2022). Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives. PubMed Central. [Link][7]

-

Sashidhara, K. V., et al. (2014). Synthesis and Evaluation of New 3-phenylcoumarin Derivatives as Potential Antidepressant Agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4673-4678. [Link][21]

-

ResearchGate. (n.d.). One of the synthetic routes to obtain 3-phenylcoumarins: construction of the coumarin from phenols. ResearchGate. [Link][4]

-

Matos, M. J., et al. (2022). Coumarin-Resveratrol-Inspired Hybrids as Monoamine Oxidase B Inhibitors: 3-Phenylcoumarin versus trans-6-Styrylcoumarin. Molecules, 27(3), 939. [Link][22]

-

Sallomy, C., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. ACS Medicinal Chemistry Letters, 15(8), 1049-1055. [Link][17][23]

-

Sallomy, C., et al. (2024). TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives. PubMed. [Link][18]

-

ResearchGate. (n.d.). Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. ResearchGate. [Link][24]

-

Al-Warhi, T., et al. (2023). Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Medicinal Chemistry, 15(1), 10-54. [Link][11]

-

Al-Warhi, T., et al. (2024). Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. Molecules, 29(10), 2296. [Link][9]

-

Chen, C. Y., et al. (2011). Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents. Bioorganic & Medicinal Chemistry, 19(21), 6464-6471. [Link][19]

-

ResearchGate. (n.d.). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. ResearchGate. [Link][25]

-

Popiołek, Ł., & Rzymowska, J. (2024). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. International Journal of Molecular Sciences, 25(11), 5898. [Link][8]

-

Kumar, A., et al. (2024). Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. Molecules, 29(10), 2320. [Link][10]

Sources

- 1. 3-Phenylcoumarin - Wikipedia [en.wikipedia.org]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 12. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 15. Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. pubs.acs.org [pubs.acs.org]

- 18. TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of hydroxylated 3-phenylcoumarins as antioxidants and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Discovery and synthesis of novel 3-phenylcoumarin derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and evaluation of new 3-phenylcoumarin derivatives as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

A Researcher's Guide to the Natural Occurrence and Isolation of 3-Phenylcoumarin Scaffolds

Introduction: The Significance of the 3-Phenylcoumarin Scaffold

The 3-phenylcoumarin core is a privileged scaffold in medicinal chemistry, representing a unique structural class of compounds where a phenyl group is attached to the C3 position of a coumarin (2H-1-benzopyran-2-one) nucleus.[1] This scaffold can be viewed as an isostere of an isoflavone or a hybrid of coumarin and resveratrol, molecules renowned for their extensive biological activities.[2][3] This structural versatility has attracted significant attention from researchers in drug discovery, leading to the exploration of 3-phenylcoumarins for a wide array of pharmacological applications, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[4][5][6] While synthetic routes are well-established, nature remains a prolific and diverse source of these valuable compounds. This guide provides an in-depth technical overview of the natural sources of 3-phenylcoumarins, their biosynthesis, and field-proven methodologies for their extraction, isolation, and characterization.

Chapter 1: Natural Occurrence of 3-Phenylcoumarins

3-Phenylcoumarins are secondary metabolites found across various plant families, though they are particularly concentrated in specific genera.[4][5] Their presence is not ubiquitous, making knowledge of their primary botanical sources critical for natural product researchers.

Prominent Plant Families and Genera

The most significant repository of 3-phenylcoumarins is the Fabaceae (or Leguminosae) family, commonly known as the legume or bean family.[7] This family is also the primary producer of isoflavones, which share a close biosynthetic relationship with 3-phenylcoumarins.[2][3] Other plant families, such as the Cucurbitaceae, also contribute to the diversity of these natural products.[5]

Key genera known for producing these compounds include:

-

Pterocarpus : The heartwood of species like Pterocarpus soyauxii is a known source of compounds such as Pterosonin F.[2][3]

-

Glycyrrhiza : The roots of licorice species, including Glycyrrhiza uralensis and Glycyrrhiza glabra, yield well-studied 3-phenylcoumarins like glycycoumarin and licorylcoumarin.[2][3]

-

Mucuna : The vine stems of Mucuna birdwoodiana have been shown to contain unique derivatives like Mucodianin A.[2][3]

-

Sphenostylis : The root bark of Sphenostylis marginata is the source of Sphenostylisin A.[2][3]

-

Selaginella : Beyond the major families, species like Selaginella rolandi-principis have yielded compounds such as Selaginolide A.[2][3]

Tabular Summary of Natural Sources

The following table consolidates specific examples of naturally occurring 3-phenylcoumarins, their botanical origins, and the plant part from which they were isolated. This data is essential for researchers planning targeted isolation efforts.

| Isolated 3-Phenylcoumarin | Plant Species | Plant Family | Plant Part |

| Pterosonin F | Pterocarpus soyauxii | Fabaceae | Heartwood |

| Glycycoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root |

| Licorylcoumarin | Glycyrrhiza uralensis / glabra | Fabaceae | Root |

| Mucodianin A | Mucuna birdwoodiana | Fabaceae | Vine Stems |

| Sphenostylisin A | Sphenostylis marginata | Fabaceae | Root Bark |

| Selaginolide A | Selaginella rolandi-principis | Selaginellaceae | Whole Plant |

| 2′,4′-Dinitro-3-phenylcoumarin | Rhizophora mucronata | Rhizophoraceae | Not Specified |

This table is a representative summary based on published literature.[2][3][4][5][7]

Chapter 2: Biosynthesis of 3-Phenylcoumarins in Plants

Understanding the biosynthetic origin of 3-phenylcoumarins is key to appreciating their structural relationship with other phenylpropanoids and provides a basis for potential synthetic biology approaches. The pathway is intricately linked to that of flavonoids and stilbenoids.

The Phenylpropanoid Pathway: The Common Origin

The journey to the 3-phenylcoumarin scaffold begins with the primary metabolite L-phenylalanine. Through the action of a series of enzymes in the general phenylpropanoid pathway, L-phenylalanine is converted into key intermediates like cinnamic acid and p-coumaroyl-CoA. This initial sequence is a central hub in plant secondary metabolism, feeding into the production of lignin, flavonoids, stilbenoids, and coumarins.

Divergence to the 3-Phenylcoumarin Scaffold

The biosynthesis of 3-phenylcoumarins is closely related to that of isoflavones and stilbenes.[2][3] The key steps involve the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA, typically catalyzed by a chalcone synthase (CHS) or a related polyketide synthase. This leads to a chalcone intermediate, which is a critical branch point. While the exact enzymatic steps leading to the 3-phenylcoumarin core are not fully elucidated for all species, the pathway is believed to involve rearrangements and cyclizations analogous to those seen in isoflavone biosynthesis, ultimately leading to the characteristic benzopyran-2-one ring with a C3-phenyl substituent.

Chapter 3: Extraction and Isolation Methodologies

The successful isolation of pure 3-phenylcoumarins from a complex plant matrix is a multi-step process that relies on fundamental principles of phytochemistry. The choice of methodology is dictated by the physicochemical properties of the target compounds and the nature of the source material.

Principles of Extraction

The core principle governing extraction is "like dissolves like."[8] 3-Phenylcoumarins are moderately polar compounds due to the presence of the lactone ring and, often, hydroxyl or methoxy substituents. Therefore, polar solvents are the most effective for their extraction.

-

Solvent Selection: Methanol and ethanol, or their aqueous mixtures (e.g., 80% methanol), are the solvents of choice for extracting these compounds from dried plant material.[9] The choice is a balance between maximizing the yield of the target compounds and minimizing the co-extraction of highly polar impurities (sugars, salts) or nonpolar lipids. For fresh plant material, ethanol is often preferred to precipitate proteins.

-

Sample Preparation: Proper preparation of the plant material is a non-negotiable first step.[8] The material must be dried to prevent enzymatic degradation and ground into a fine powder to maximize the surface area available for solvent penetration.

Step-by-Step General Extraction Protocol

This protocol provides a robust and adaptable workflow for obtaining a crude extract enriched with 3-phenylcoumarins.

-

Preparation: Weigh 100 g of dried, powdered plant material (e.g., root bark).

-

Initial Extraction: Place the powder in a large Erlenmeyer flask and add 1 L of 95% ethanol.

-

Maceration/Agitation: Seal the flask and macerate for 24-48 hours at room temperature with continuous stirring or intermittent shaking. For enhanced efficiency, ultrasound-assisted extraction (UAE) can be employed, typically involving 3-4 cycles of 30 minutes each.[9]

-

Filtration: Filter the mixture through a Büchner funnel using Whatman No. 1 filter paper. Collect the filtrate.

-

Re-extraction: Repeat the extraction process on the plant residue (the marc) two more times with fresh solvent to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to avoid thermal degradation.

-

Yield Crude Extract: The resulting dark, viscous residue is the crude extract, which can be further dried in a vacuum oven to remove residual solvent. This extract serves as the starting material for chromatographic purification.

Chromatographic Purification

The crude extract is a complex mixture. Isolating the target 3-phenylcoumarin requires chromatographic techniques to separate compounds based on their differential affinities for a stationary phase and a mobile phase.

-

Column Chromatography (CC): This is the workhorse of preparative-scale purification. A glass column is packed with a stationary phase, typically silica gel. The crude extract is adsorbed onto a small amount of silica and loaded onto the top of the column.

-

Mobile Phase: A solvent system, or eluent, is passed through the column. A typical starting point is a nonpolar solvent like hexane, with a gradual increase in the proportion of a more polar solvent like ethyl acetate (gradient elution).[1]

-

Fraction Collection: Nonpolar compounds will elute first, followed by compounds of increasing polarity. The eluate is collected in a series of fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound.

-

-

Preparative HPLC: Fractions from CC that are enriched in the target compound but still impure can be subjected to further purification using preparative High-Performance Liquid Chromatography (HPLC). This technique offers much higher resolution and is often the final step to obtaining a compound with >95% purity.

Chapter 4: Analytical Characterization Techniques

Once a pure compound is isolated, its chemical structure must be unequivocally determined. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Spectroscopic and Spectrometric Methods

-

Nuclear Magnetic Resonance (NMR): ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the most powerful tools for structure elucidation. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. Advanced 2D NMR experiments (COSY, HMBC, HSQC) are used to piece together the complete molecular structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in MS/MS experiments can offer clues about the compound's substructures.

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic conjugation within the molecule. The benzopyran-2-one core gives a characteristic UV absorption spectrum that can be useful for initial identification and for detection during HPLC analysis.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, most notably the characteristic lactone carbonyl (C=O) stretch, which typically appears around 1700-1740 cm⁻¹.

Tabular Summary of Typical Analytical Data

The table below provides generalized ¹H NMR chemical shift ranges for a basic 3-phenylcoumarin scaffold. Actual values will vary based on the specific substitution pattern.

| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H-4 | 7.8 - 8.2 | Singlet (s) | A characteristic downfield singlet. |

| Aromatic (Coumarin Ring) | 7.0 - 7.6 | Multiplets (m) | Protons on the benzene part of the coumarin. |

| Aromatic (Phenyl Ring) | 7.2 - 7.8 | Multiplets (m) | Protons on the C3-phenyl substituent. |

| -OH (Phenolic) | 5.0 - 12.0 | Broad Singlet (br s) | Exchangeable with D₂O; shift is concentration-dependent. |

| -OCH₃ (Methoxy) | 3.8 - 4.1 | Singlet (s) | A sharp singlet integrating to 3 protons. |

Conclusion and Future Perspectives

The 3-phenylcoumarin scaffold continues to be a focal point of natural product chemistry and drug discovery.[2][10] Found predominantly in the Fabaceae family, these compounds can be reliably isolated from their natural sources through systematic phytochemical workflows involving solvent extraction and multi-step chromatographic purification.[4][7] The methodologies outlined in this guide provide a robust framework for researchers to successfully isolate and characterize these valuable molecules. Future efforts will likely focus on the discovery of novel 3-phenylcoumarin structures from unexplored botanical sources, the development of more sustainable and efficient "green" extraction techniques, and the application of metabolomics to identify and quantify these compounds in complex plant extracts.

References

- Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. PubMed Central.

- Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade. Semantic Scholar.

- Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry. Encyclopedia.pub.

- Matos, M. J., et al. (2021). 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade.

- Li, Y., et al. (2022).

- Li, Y., et al. (2022).

- BenchChem. (2025).

- Al Gfri, S. (n.d.). EXTRACTION OF PLANT MATERIAL.

- Matos, M. J., et al. (2012). 3-Phenylcoumarin.

- Arigò, A., et al. (2024).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry | Encyclopedia MDPI [encyclopedia.pub]

- 4. tandfonline.com [tandfonline.com]

- 5. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. static.adenuniv.com [static.adenuniv.com]

- 9. mdpi.com [mdpi.com]

- 10. [PDF] 3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade | Semantic Scholar [semanticscholar.org]

CAS number 4108-61-6 properties and suppliers

An In-depth Technical Guide to 4-Piperidinecarboxamide: Properties, Synthesis, and Applications in Drug Discovery

A Note on Chemical Identification: This guide focuses on 4-Piperidinecarboxamide, a key building block in pharmaceutical development. The CAS number for this compound is 39546-32-2 . The user-provided CAS number, 4108-61-6, corresponds to a different chemical entity, 7-Amino-3-phenylcoumarin[1][2][3]. This document will proceed with the in-depth analysis of 4-Piperidinecarboxamide as per the topical request.

Introduction

4-Piperidinecarboxamide, also known as Isonipecotamide, is a versatile heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry.[4][5][6] Its unique structural features, including a piperidine ring and a carboxamide group, make it an invaluable building block for the synthesis of a wide array of biologically active molecules.[5][7] This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of 4-Piperidinecarboxamide, with a particular focus on its role in modern drug discovery and development.[5][7]

Core Properties of 4-Piperidinecarboxamide

A thorough understanding of the physicochemical properties of 4-Piperidinecarboxamide is fundamental to its application in chemical synthesis and drug design.

| Property | Value | Source |

| CAS Number | 39546-32-2 | [8] |

| Molecular Formula | C6H12N2O | [8] |

| Molecular Weight | 128.17 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [10][11] |

| Melting Point | 145-148 °C | |

| Purity | Typically ≥97% | [10] |

| IUPAC Name | piperidine-4-carboxamide | [9] |

| Synonyms | Isonipecotamide, Hexahydroisonicotinamide, 4-carbamoylpiperidine | [6][9] |

| InChI Key | DPBWFNDFMCCGGJ-UHFFFAOYSA-N | [6][9] |

| SMILES | NC(=O)C1CCNCC1 |

Synthesis of 4-Piperidinecarboxamide

The efficient and scalable synthesis of 4-Piperidinecarboxamide is a critical aspect of its utility. The primary synthetic strategies involve the formation of the amide bond from a carboxylic acid precursor or the hydrolysis of a nitrile precursor.[4]

Experimental Protocol: Amide Coupling of Piperidine-4-carboxylic Acid

This method represents a common laboratory-scale synthesis of 4-Piperidinecarboxamide.

Materials:

-

Piperidine-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Ammonia (NH₃) solution (e.g., 28% in water)

-

Anhydrous diethyl ether

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend piperidine-4-carboxylic acid in an excess of thionyl chloride.

-

Reaction: Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure.

-

Amidation: Cool the resulting acyl chloride intermediate in an ice bath. Slowly add a concentrated aqueous solution of ammonia with vigorous stirring.

-

Precipitation and Isolation: The product, 4-Piperidinecarboxamide, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold anhydrous diethyl ether to remove any remaining impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualization of the Synthetic Workflow

Caption: Synthetic pathway for 4-Piperidinecarboxamide via an acyl chloride intermediate.

Applications in Drug Discovery and Development

4-Piperidinecarboxamide is a privileged scaffold in medicinal chemistry, serving as a crucial intermediate in the synthesis of a diverse range of therapeutic agents.[5][7] Its structural rigidity and the presence of both hydrogen bond donor and acceptor groups facilitate its interaction with various biological targets.

Key Therapeutic Areas:

-

Survival Motor Neuron (SMN) Protein Modulators: This compound is instrumental in the development of modulators for the SMN protein, which holds therapeutic promise for conditions such as spinal muscular atrophy.[7][12]

-

Enzyme Inhibitors: Derivatives of 4-Piperidinecarboxamide have been synthesized and evaluated as inhibitors for several key enzymes:

-

hNav1.7 Inhibitors: Utilized in the creation of diaminotriazine inhibitors of the hNav1.7 sodium channel for the potential treatment of pain.[12]

-

Inducible Nitric Oxide Synthase (iNOS) Inhibitors: It serves as a precursor for heteroalicyclic carboxamidines designed to inhibit iNOS, an enzyme implicated in inflammatory responses.[7][12]

-

Protein Kinase D (PKD) Inhibitors: Employed in the synthesis of orally available naphthyridine protein kinase D inhibitors, which are being explored for their therapeutic potential in oncology and inflammatory diseases.[7][12]

-

Phosphodiesterase 5 (PDE5) Inhibitors: The synthesis of PDE5 inhibitors, a well-established class of drugs, often incorporates the 4-Piperidinecarboxamide scaffold.[7][12]

-

-

Anticancer, Antiviral, and Antipsychotic Agents: The 4-piperidinecarboxamide scaffold is present in a variety of therapeutic agents targeting cancer, viral infections, and psychiatric disorders.[5][10]

Illustrative Drug Discovery Workflow

Caption: Role of 4-Piperidinecarboxamide in a typical drug discovery workflow.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Piperidinecarboxamide.

-

Hazard Classifications: It is classified as an irritant, causing skin and serious eye irritation.[9] It may also cause respiratory irritation.[9]

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95 or equivalent), safety goggles, and gloves.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[13]

Commercial Suppliers

4-Piperidinecarboxamide is commercially available from several chemical suppliers. The availability and pricing can vary based on purity and quantity.

| Supplier | Product Name | Purity |

| Sigma-Aldrich | 4-Piperidinecarboxamide | 97% |

| CymitQuimica | 4-Piperidinecarboxamide | 97% |

| Hubei Yuecheng Dehong Biotechnology Co., Ltd. | Isonipecotamide | ≥98% |

| VSNCHEM | PIPERIDINE-4-CARBOXAMIDE | Inquire |

| Alkali Scientific | 4-Piperidinecarboxamide | Inquire |

Conclusion

4-Piperidinecarboxamide (CAS 39546-32-2) is a cornerstone building block in modern pharmaceutical research and development. Its versatile chemical nature, coupled with well-established synthetic routes, has cemented its role in the creation of a multitude of drug candidates across various therapeutic areas. For researchers and drug development professionals, a comprehensive understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the quest for novel and effective medicines.

References

- An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide. Benchchem.

- Chemical Properties of 7-Amino-3-phenylcoumarin (CAS 4108-61-6). Cheméo.

- 4-Piperidinecarboxamide 97 39546-32-2. Sigma-Aldrich.

- 4-Piperidinecarboxamide SDS, 39546-32-2 Safety D

- A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery. Benchchem.

- 4-Piperidinecarboxamide: A Vers

- Piperidine-4-carboxamide: A Vital Building Block for Drug Discovery.

- 4-Piperidinecarboxamide,1-acetyl- synthesis. ChemicalBook.

- Coumarin 10. CAS Common Chemistry.

- 4-Piperidinecarboxamide. CymitQuimica.

- 7-amino-3-phenyl-2-benzopyrone | 4108-61-6. ChemicalBook.

- Exploring the Chemical Properties and Applic

- 4-Piperidinecarboxamide | C6H12N2O | CID 3772. PubChem.

- Sigma Aldrich 4-Piperidinecarboxamide 1 g | Buy Online. Fisher Scientific.

- Method for synthesizing 1-boc-4-aminopiperidine.

- China Piperidines Manufacturers Suppliers Factory. Hubei Yuecheng Dehong Biotechnology Co., Ltd.

- The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- 4-Piperidinecarboxamide, 1 X 100 g (I17907-100G). Alkali Scientific.

- 4-Piperidinecarboxamide. NIST WebBook.

- 4 - Safety D

- 4-Piperidinecarboxamide 97 39546-32-2. Sigma-Aldrich.

- Exploring the Potential of Piperidine Deriv

- PIPERIDINE-4-CARBOXAMIDE. VSNCHEM.

- 4-piperidine carboxamide | Drug Information, Uses, Side Effects, Pharma intermedi

- 4-(Ethylamino)piperidine-4-carboxamide | C8H17N3O | CID 96573. PubChem.

- 7-(2H-naphtho[1,2-d]triazol-2-yl)-3-phenyl-2-benzopyrone 3333-62-8. Guidechem.

- Nomination Background: 7-(2H-Naphtho[1,2-d]triazol-2-yl)-3-phenylcoumarin (CASRN: 3333-62-8).

Sources

- 1. 7-Amino-3-phenylcoumarin (CAS 4108-61-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 7-amino-3-phenyl-2-benzopyrone | 4108-61-6 [m.chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 4-Piperidinecarboxamide | CymitQuimica [cymitquimica.com]